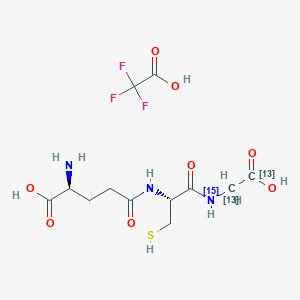
Glutathione (glycine-13C2,15N) Trifluoroacetate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutathione (glycine-13C2,15N) Trifluoroacetate Salt: is a labeled derivative of glutathione, a tripeptide composed of L-glutamate, L-cysteine, and glycine. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications. The trifluoroacetate salt form enhances its stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glutathione (glycine-13C2,15N) Trifluoroacetate Salt involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glycine component of glutathione. The process typically includes:
Isotope Labeling: The glycine is synthesized with carbon-13 and nitrogen-15 isotopes.
Peptide Synthesis: The labeled glycine is then coupled with L-glutamate and L-cysteine through peptide bond formation.
Trifluoroacetate Salt Formation: The final product is converted into its trifluoroacetate salt form to enhance stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Isotope Labeling: Large-scale synthesis of carbon-13 and nitrogen-15 labeled glycine.
Automated Peptide Synthesis: Use of automated peptide synthesizers to couple the labeled glycine with L-glutamate and L-cysteine.
Purification and Salt Formation: Purification of the synthesized peptide followed by conversion to the trifluoroacetate salt form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Glutathione (glycine-13C2,15N) Trifluoroacetate Salt can undergo oxidation to form glutathione disulfide.
Reduction: It can be reduced back to its thiol form from the disulfide form.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol or beta-mercaptoethanol.
Substitution: Various electrophiles can react with the thiol group under mild conditions.
Major Products:
Oxidation: Glutathione disulfide.
Reduction: Regeneration of the thiol form.
Substitution: Formation of thioether derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a standard in mass spectrometry for isotope labeling studies.
- Employed in studies involving redox reactions and thiol chemistry.
Biology:
- Utilized in metabolic studies to trace biochemical pathways.
- Helps in understanding the role of glutathione in cellular processes.
Medicine:
- Investigated for its potential in drug development and delivery.
- Used in studies related to oxidative stress and its impact on diseases.
Industry:
- Applied in the development of stable isotope-labeled compounds for various industrial applications.
- Used in quality control and standardization processes.
Mécanisme D'action
Mechanism: Glutathione (glycine-13C2,15N) Trifluoroacetate Salt exerts its effects primarily through its thiol group, which can undergo oxidation and reduction reactions. This redox activity is crucial for maintaining cellular redox balance and protecting cells from oxidative damage.
Molecular Targets and Pathways:
Antioxidant Defense: Acts as a major antioxidant by neutralizing reactive oxygen species.
Detoxification: Conjugates with toxic compounds to facilitate their excretion.
Cell Signaling: Involved in redox signaling pathways that regulate various cellular functions.
Comparaison Avec Des Composés Similaires
Glutathione (unlabeled): The natural form of glutathione without isotope labeling.
Glutathione (glycine-13C): Labeled with carbon-13 only.
Glutathione (glycine-15N): Labeled with nitrogen-15 only.
Uniqueness:
Isotope Labeling: The dual labeling with carbon-13 and nitrogen-15 makes it unique for tracing studies.
Trifluoroacetate Salt Form: Enhances stability and solubility compared to other forms.
This comprehensive article provides an in-depth look at Glutathione (glycine-13C2,15N) Trifluoroacetate Salt, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H18F3N3O8S |
|---|---|
Poids moléculaire |
424.33 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H17N3O6S.C2HF3O2/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;3-2(4,5)1(6)7/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);(H,6,7)/t5-,6-;/m0./s1/i3+1,8+1,12+1; |
Clé InChI |
DUDRWKYPABUBBV-KFJNRMSPSA-N |
SMILES isomérique |
C(CC(=O)N[C@@H](CS)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


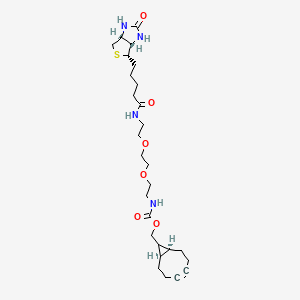
![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)

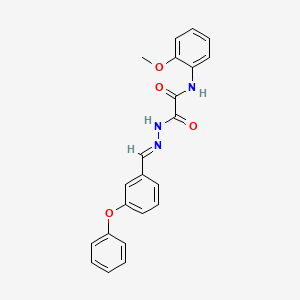

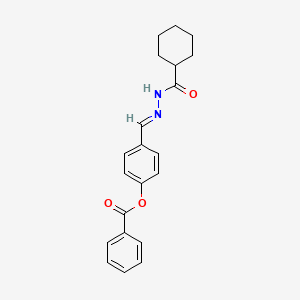

![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)
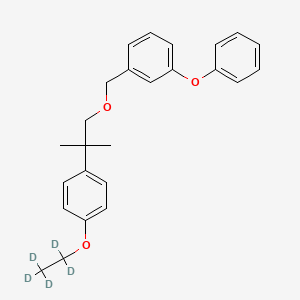



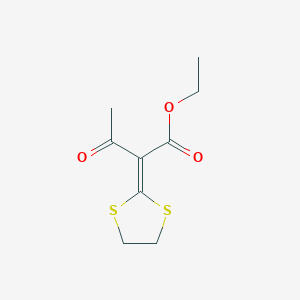
butanoic acid](/img/structure/B12055665.png)
